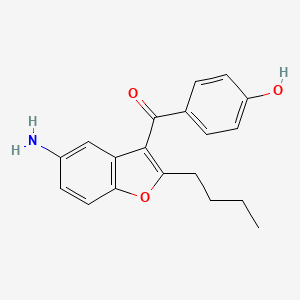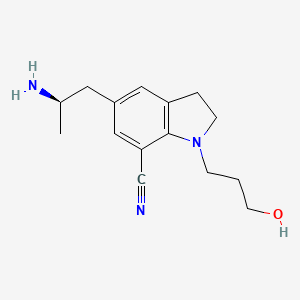
(R)-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The presence of functional groups such as an amino group, a hydroxypropyl group, and a carbonitrile group contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the amino group, hydroxypropyl group, and carbonitrile group through various chemical reactions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while reduction of the carbonitrile group may produce primary amines.
Scientific Research Applications
®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile can be compared with other indoline derivatives that have similar functional groups.
- Examples include ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carboxamide and ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carboxylate.
Uniqueness
The uniqueness of ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
5-[(2R)-2-aminopropyl]-1-(3-hydroxypropyl)-2,3-dihydroindole-7-carbonitrile |
InChI |
InChI=1S/C15H21N3O/c1-11(17)7-12-8-13-3-5-18(4-2-6-19)15(13)14(9-12)10-16/h8-9,11,19H,2-7,17H2,1H3/t11-/m1/s1 |
InChI Key |
NTHVXWLZYPFWIW-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCO)N |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol](/img/structure/B13443251.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13443259.png)
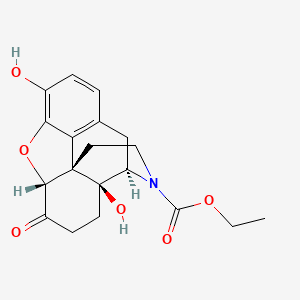
![bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate](/img/structure/B13443279.png)
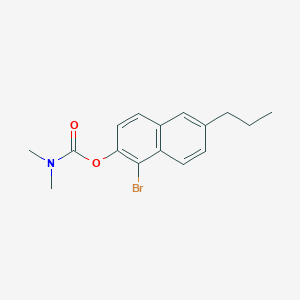
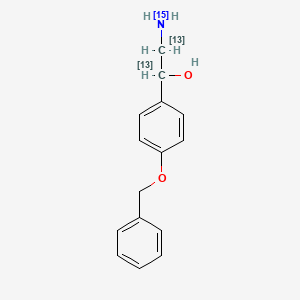

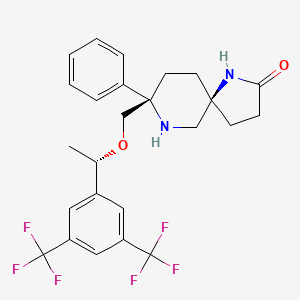

![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
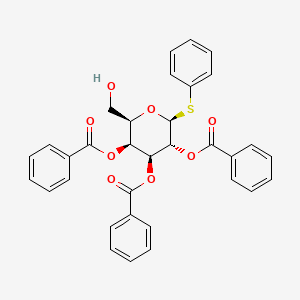
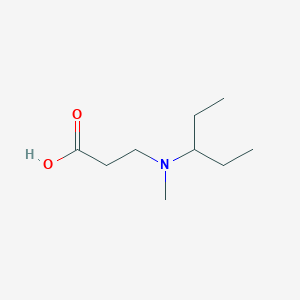
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
